
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl groups are widely used in many pharmaceuticals and agrochemicals because their incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .
Synthesis Analysis
The synthesis of trifluoromethyl compounds often involves various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This unique property can influence the molecular structure of the compound.Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, oxidative trifluoromethylation involves the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom in trifluoromethyl groups contribute to the biological activities of these compounds . These properties can affect various factors such as the compound’s solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is a valuable compound in pharmaceutical research due to its potential as a pharmacophore. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates. This compound is being explored for its potential in developing new medications for various diseases, including neurological disorders and cancer .
Neuroprotective Agents
Research has shown that derivatives of 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline exhibit neuroprotective properties. These compounds can protect neurons from oxidative stress and apoptosis, making them promising candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Agrochemical Applications
In agrochemical research, 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is used to develop new pesticides and herbicides. The trifluoromethyl group improves the efficacy and environmental stability of these agrochemicals, leading to more effective pest control solutions .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The incorporation of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and mechanical properties of materials, making them suitable for various industrial applications .
Catalysis
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is used as a ligand in catalytic processes. Its unique structure and electronic properties make it an effective catalyst in various organic reactions, including hydrogenation and cross-coupling reactions. This application is crucial for the synthesis of complex organic molecules in both academic and industrial settings .
Fluorescent Probes
In biochemical research, derivatives of this compound are used as fluorescent probes. The trifluoromethyl group can enhance the fluorescence properties, making these probes useful for imaging and detecting biological molecules in cells and tissues. This application is particularly important in diagnostic and therapeutic research .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8,13-14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZJTRWKCXCIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2438232.png)
![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2438234.png)
![6-fluoro-N-[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2438235.png)

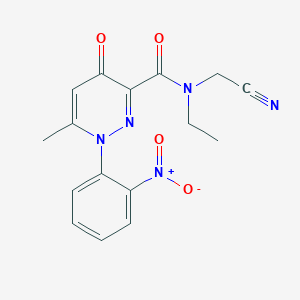
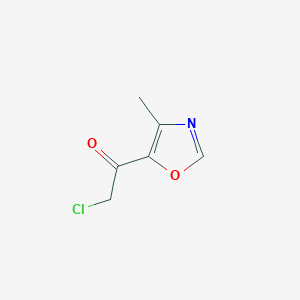
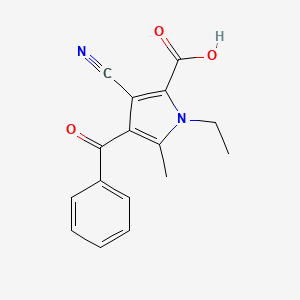
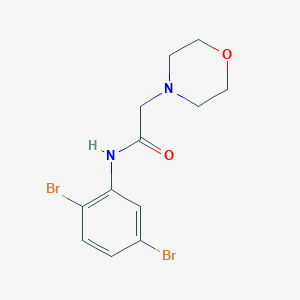
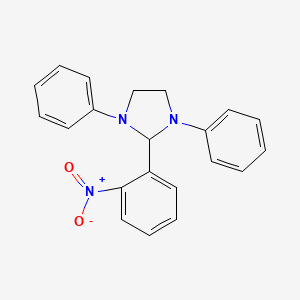
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438244.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2438249.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide](/img/structure/B2438252.png)
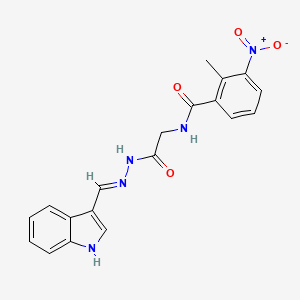
![4-[(Carbamoylamino)methyl]benzoic acid](/img/structure/B2438254.png)